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molecular formula C12H14N2O2 B8331248 2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine

2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine

Cat. No. B8331248
M. Wt: 218.25 g/mol
InChI Key: MXBKFKSESIIFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706743B2

Procedure details

The title compound of Example 1, {2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethyl}-carbamic acid benzyl ester, (166 mg, 0.47 mmol) was dissolved in methanol (5 ml) and 10% Pd/C (50 mg) and 1,4-cyclohexadiene (192 mg, 2.4 mmol) were added to the resulting solution. The mixture was allowed to stir for about sixteen hours, and then it was filtered through diatomaceous earth, and the filter pad was washed with methanol. The filtrate was concentrated in vacuo to dryness, and the resulting material (92 mg, 90% yield), which was determined to be pure by 1H NMR, was used directly without further purification. LRMS ([M+H]+)=219.2.
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethyl}-carbamic acid benzyl ester
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[O:21][CH:22]=[C:23]([CH3:25])[N:24]=2)=[CH:16][CH:15]=1)C1C=CC=CC=1.C1CC=CCC=1>CO.[Pd]>[CH3:25][C:23]1[N:24]=[C:20]([C:17]2[CH:18]=[CH:19][C:14]([O:13][CH2:12][CH2:11][NH2:10])=[CH:15][CH:16]=2)[O:21][CH:22]=1

Inputs

Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCOC1=CC=C(C=C1)C=1OC=C(N1)C)=O
Name
{2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethyl}-carbamic acid benzyl ester
Quantity
166 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCOC1=CC=C(C=C1)C=1OC=C(N1)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
C1=CCC=CC1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir for about sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter pad was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(OC1)C1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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